2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl Chloride
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Overview
Description
2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl Chloride: is an organic compound with the molecular formula C6H3ClO4 and a molecular weight of 174.54 g/mol . . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an acetyl chloride functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of (3S)-3-amino-dihydro-2,5-furandione with hydrogen chloride: This method involves the reaction of (3S)-3-amino-dihydro-2,5-furandione with hydrogen chloride to produce 2-(2,5-dioxo-2,5-dihydro-3-furyl)acetyl chloride.
Industrial Production Methods: The industrial production of this compound typically involves the use of high-purity raw materials and controlled reaction conditions to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The acetyl chloride group in 2-(2,5-dioxo-2,5-dihydro-3-furyl)acetyl chloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetic acid: Formed through hydrolysis.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl chloride is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Potential Pharmaceutical Applications: This compound may be explored for its potential use in the development of pharmaceutical agents.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-3-furyl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, leading to the formation of acylated products . This reactivity is utilized in various chemical synthesis processes .
Comparison with Similar Compounds
(3S)-3-amino-dihydro-2,5-furandione: A precursor in the synthesis of 2-(2,5-dioxo-2,5-dihydro-3-furyl)acetyl chloride.
2-Furanacetyl chloride: Another furan-based acetyl chloride compound.
Uniqueness:
Properties
Molecular Formula |
C6H3ClO4 |
---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
2-(2,5-dioxofuran-3-yl)acetyl chloride |
InChI |
InChI=1S/C6H3ClO4/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2 |
InChI Key |
RJZLQWIPIDTMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OC1=O)CC(=O)Cl |
Origin of Product |
United States |
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